N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
Description
This compound features a benzodioxole moiety linked via an ethyl bridge to a 4-phenylpiperazine group, with a thiophene-2-sulfonamide substituent.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c27-32(28,23-7-4-14-31-23)24-16-20(18-8-9-21-22(15-18)30-17-29-21)26-12-10-25(11-13-26)19-5-2-1-3-6-19/h1-9,14-15,20,24H,10-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWOPFJAMEIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole : Known for its role in enhancing the lipophilicity of compounds.
- Piperazine moiety : Often associated with neuropharmacological effects.
- Thiophene and sulfonamide groups : Contribute to the compound's reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is C20H24N2O4S, with a molecular weight of approximately 396.48 g/mol.
The biological activity of this compound has been attributed to several mechanisms:
- Dopamine Receptor Modulation : The piperazine component suggests potential interactions with dopamine receptors, which are crucial in the treatment of various neuropsychiatric disorders.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative properties against certain cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell growth and survival.
Antiproliferative Activity
In a study evaluating various derivatives of sulfonamide compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values were found to be in the low micromolar range (approximately 5–10 µM), indicating a potent effect relative to other tested compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 6.5 |
| This compound | SK-Hep-1 | 8.0 |
Neuropharmacological Effects
Research into the neuropharmacological effects has shown that this compound may act as a selective agonist for dopamine receptors. In animal models, it exhibited significant neuroprotective effects against neurotoxins like 1-methyl-4-phenyltetrahydropyridine (MPTP), which is known to induce Parkinsonian symptoms. This protective action was linked to its ability to modulate dopaminergic signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features and Modifications
The target compound’s uniqueness lies in its combination of:
- Benzo[d][1,3]dioxol-5-yl group : A common aromatic moiety in bioactive molecules, often enhancing metabolic stability .
- 4-Phenylpiperazine : Improves solubility and may influence receptor binding (e.g., serotonin or dopamine receptors) .
Table 1: Structural Comparison with Key Analogs
Hypothesized Structure-Activity Relationships (SAR)
- Piperazine Substitution : The 4-phenyl group in the target compound could enhance lipophilicity and CNS penetration compared to 4-ethylpiperazine derivatives (CAS 863558-54-7) .
- Benzodioxole vs. Thiazole : shows benzodioxole-containing acrylamides with thiazole cores, whereas the target compound’s thiophene sulfonamide may favor different target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
